molecular formula C9H8F2O2 B6334701 2-(2,3-Difluorophenyl)[1,3]dioxolane CAS No. 773101-60-3

2-(2,3-Difluorophenyl)[1,3]dioxolane

Cat. No.: B6334701
CAS No.: 773101-60-3
M. Wt: 186.15 g/mol
InChI Key: FVWVGDAFFWPCNC-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)[1,3]dioxolane is a fluorinated dioxolane derivative characterized by a five-membered 1,3-dioxolane ring substituted with a 2,3-difluorophenyl group. These compounds are typically synthesized via ketalization reactions using fluorinated benzaldehyde derivatives and ethylene glycol under acidic or basic conditions .

Properties

IUPAC Name

2-(2,3-difluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWVGDAFFWPCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Hemiacetal Formation : The aldehyde group of 2,3-difluorobenzaldehyde reacts with one hydroxyl group of ethylene glycol, forming a hemiacetal intermediate.

  • Cyclization : Acid catalysis promotes the elimination of water, leading to ring closure and formation of the dioxolane structure.

Standard Reaction Conditions

ParameterTypical Value/Range
Catalystp-Toluenesulfonic acid (5–10 mol%)
SolventToluene, Xylene
Temperature80–110°C (reflux)
Reaction Time4–12 hours
Molar Ratio (Aldehyde:Glycol)1:1.2–1.5

Under these conditions, yields typically range from 65% to 82%, with purity >95% after distillation.

Catalytic System Variations

Alternative Acid Catalysts

While p-toluenesulfonic acid is preferred for laboratory synthesis, industrial processes may employ:

CatalystAdvantagesLimitations
Sulfuric Acid (conc.)Low cost, high reactivityCorrosive, side reactions
Amberlyst-15Recyclable, heterogeneousLower reaction rates
Phosphotungstic AcidHigh thermal stabilityExpensive

Microwave-assisted reactions using these catalysts at 100–120°C reduce reaction times to 30–90 minutes while maintaining yields ≥75%.

Solvent Optimization Strategies

The choice of solvent significantly impacts reaction efficiency:

SolventBoiling Point (°C)Yield (%)Purity (%)
Toluene1107897
Cyclohexane816893
DMF1534285
Solvent-FreeN/A7196

Azeotropic distillation using toluene/water systems enhances water removal, driving the equilibrium toward product formation.

Industrial-Scale Production Considerations

Large-scale manufacturing introduces critical modifications:

Continuous Flow Reactor Systems

  • Residence Time : 15–30 minutes

  • Throughput : 50–200 kg/day

  • Key Benefits : 20–30% energy reduction vs. batch processing

Catalyst Recovery

Ion-exchange resin catalysts enable ≥5 reuse cycles with <5% activity loss through:

  • Filtration

  • Methanol wash

  • Drying at 80°C

Analytical Characterization

Spectroscopic Data

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃)δ 7.25–7.15 (m, 2H, aromatic), 4.35–4.15 (m, 4H, dioxolane)
¹³C NMR (100 MHz, CDCl₃)δ 152.1 (d, J = 245 Hz), 148.9 (d, J = 240 Hz), 103.5 (dioxolane)
FT-IR1250 cm⁻¹ (C-F stretch), 1120 cm⁻¹ (C-O-C)

Purity Assessment

HPLC methods using C18 columns (60:40 MeOH:H₂O) achieve baseline separation of starting material (Rt=3.2 min) and product (Rt=5.8 min).

Side Reactions and Mitigation

Common Byproducts

  • Oligomeric Ethers : Formed through ethylene glycol polymerization (5–12%)

  • Oxidation Products : Difluorobenzoic acid derivatives (<3%)

  • Ring-Opened Adducts : From excess glycol (2–7%)

Prevention Strategies

  • Maintain strict temperature control (±2°C)

  • Use molecular sieves (4Å) for water removal

  • Limit reaction time to ≤8 hours

ComponentTreatment Method
Spent CatalystNeutralization with CaCO₃
Organic SolventsDistillation recovery (≥90%)
Aqueous PhaseActivated carbon filtration

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)[1,3]dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)[1,3]dioxolane typically involves the reaction of 2,3-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate that cyclizes to form the dioxolane ring.

  • Temperature: Room temperature to 60°C
  • Catalyst: Acid catalysts such as p-toluenesulfonic acid
  • Solvent: Toluene or other suitable organic solvents

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions, including:

  • Oxidation: Can yield carboxylic acids or ketones using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: The dioxolane ring can be reduced to diols using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution: Halogenation or other substitution reactions can modify the phenyl ring.

Applications in Scientific Research

The applications of this compound span several fields:

Chemistry

  • Building Block in Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.

Biology

  • Biological Activity Investigation: Research is ongoing into its interactions with biomolecules, particularly its potential as an antibiotic or anticancer agent.

Medicine

  • Drug Development: This compound is explored for its pharmacophoric properties, potentially leading to new therapeutic agents targeting specific diseases.

Industry

  • Specialty Chemicals Production: Utilized in producing materials with tailored properties for various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted several promising applications for this compound:

Anticancer Activity

Research indicates that derivatives of dioxolane compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundHCT1161.54
DoxorubicinHCT1168.29

These findings suggest that modifications to the dioxolane structure can enhance efficacy against specific cancer types.

Antimicrobial Screening

Compounds similar to this compound have been screened for antimicrobial properties. Studies indicate that structural modifications can lead to enhanced activity against specific bacterial strains.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)[1,3]dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2,3-difluorophenyl)[1,3]dioxolane (hypothetical structure) with structurally related compounds based on substituent position, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(3,4-Difluorophenyl)-1,3-dioxolane 3,4-difluorophenyl C₉H₈F₂O₂ 186.16 High purity (98%), used as a ketal intermediate in pharmaceutical synthesis; CAS: 773101-62-3.
2-(3-Nitrophenyl)-1,3-dioxolane 3-nitrophenyl C₉H₉NO₄ 195.17 Nitro group enhances electron-withdrawing effects, potentially increasing reactivity in electrophilic substitutions.
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane 2-Cl, 3-F C₉H₈ClFO₂ 202.61 Moderate purity (95%); exhibits warnings for skin/eye irritation (H315, H319).
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane 5-Br, 2,4-diF C₉H₆BrF₂O₂ 265.05 Bromine substitution adds steric bulk; used in research for halogen-bonding studies. CAS: 2377575-83-0.
Spiro[1,3-dioxolane-2,3'-indoline]-2'-one derivatives Varied (e.g., styryl, CF₃) C₁₉H₁₆F₃NO₃ (example) ~380 (varies) Demonstrated bioactivity as aldose reductase inhibitors (yields: 70–85%); substituents like trifluoromethyl enhance metabolic stability.

Key Research Findings and Trends

Substituent Position Effects: Fluorine Position: Electron-withdrawing fluorine atoms influence ring stability and reactivity. For example, 2-(3,4-difluorophenyl)-1,3-dioxolane (3,4-diF) has a higher purity (98%) compared to 2-(2-chloro-3-fluorophenyl)-1,3-dioxolane (95%), suggesting better synthetic control for para-substituted fluorophenyl derivatives . Halogen vs.

Biological Activity :

  • Spiro dioxolane-indoline derivatives (e.g., 8a–8e in ) show yields of 70–85% and marked aldose reductase inhibition, with trifluoromethyl groups enhancing potency. This suggests that fluorinated dioxolanes could serve as scaffolds for enzyme-targeted drug design .

Safety and Handling :

  • Halogenated derivatives like 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1) require stringent safety protocols due to hazards such as respiratory irritation (H335) .

Synthetic Challenges :

  • Hydrolysis of spiro dioxolane intermediates (e.g., using LiOH/THF) demonstrates moderate-to-high yields, but steric or electronic effects from substituents (e.g., CF₃) may necessitate optimized conditions .

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Difluorophenyl)[1,3]dioxolane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorinated phenyl precursors (e.g., 2,3-difluorophenyl derivatives) can react with ethylene glycol derivatives under acid catalysis. Optimization involves adjusting molar ratios (e.g., 1:1.2 for precursor:ethylene glycol), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or THF). Reaction progress should be monitored via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine positions (δ -110 to -125 ppm for aryl-F) and 1H^{1}\text{H} NMR for dioxolane protons (δ 4.0–5.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~186.05 for C9_9H7_7F2_2O2_2).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% area under the curve) .

Q. What safety protocols are critical when handling fluorinated dioxolane derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions releasing volatile fluorinated byproducts.
  • Waste Management : Segregate halogenated waste in labeled containers for incineration by certified facilities.
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction thermodynamics (ΔG, activation barriers) and optimize transition states.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize intermediates).
  • Machine Learning : Train models on existing fluorinated dioxolane datasets to predict regioselectivity or byproduct formation .

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated dioxolane derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare 19F^{19}\text{F} NMR with X-ray crystallography (if crystals are obtainable) to confirm substituent positions.
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to clarify ambiguous coupling patterns in 13C^{13}\text{C} NMR.
  • Dynamic NMR Studies : Analyze temperature-dependent spectral changes to identify conformational isomers .

Q. What experimental design strategies are effective for optimizing reaction conditions?

  • Methodological Answer :
  • Factorial Design : Use a 2k^k factorial matrix to test variables (temperature, catalyst loading, solvent). For example:
FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)510
Solvent PolarityHexaneTHF
  • Response Surface Methodology (RSM) : Fit data to a quadratic model to identify optimal conditions (e.g., 105°C, 8 mol% catalyst, THF). Validate with triplicate runs .

Q. How can impurities in this compound be systematically identified and mitigated?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or oxidation products) with MRM transitions.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time.
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities. Confirm purity via DSC (melting point ~45–50°C) .

Q. What strategies are recommended for studying the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Test 96-well plate arrays with varied catalysts (e.g., Pd, Cu, or organocatalysts) and ligands.
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under different conditions.
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopic tracers (18O^{18}\text{O}) to elucidate pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Difluorophenyl)[1,3]dioxolane
Reactant of Route 2
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2-(2,3-Difluorophenyl)[1,3]dioxolane

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